
4-Chloro-7-methoxyisoquinoline
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Overview
Description
4-Chloro-7-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 4th position and a methoxy group at the 7th position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxyisoquinoline typically involves the chlorination and methoxylation of isoquinoline derivatives. One common method includes the reaction of 7-methoxyquinolin-4(1H)-one with phosphorous oxychloride. The reaction is carried out by heating the mixture for several hours, followed by neutralization with ammonium hydroxide to precipitate the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 4 serves as a leaving group in nucleophilic substitution reactions. Methoxy groups at position 7 activate the ring toward electrophilic substitution but have limited direct impact on NAS at C4.
Key Reactions:
-
Ammonolysis : Reaction with aqueous ammonia under reflux yields 7-methoxyisoquinolin-4-amine.
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Alkoxylation : Treatment with sodium methoxide in DMF replaces chlorine with methoxy, forming 4,7-dimethoxyisoquinoline.
Example Conditions and Yields:
Nucleophile | Solvent | Temperature | Catalyst | Yield | Source |
---|---|---|---|---|---|
NH3 (aq.) | H2O | 100°C | None | 62% | |
NaOMe | DMF | 80°C | CuI | 78% |
Transition Metal-Catalyzed Cross-Couplings
The C4 chlorine participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh3)4 produces biaryl derivatives. The methoxy group remains inert under these conditions.
Representative Reaction:
4-Chloro-7-methoxyisoquinoline + phenylboronic acid → 4-phenyl-7-methoxyisoquinoline
Base | Solvent | Temperature | Yield | Source |
---|---|---|---|---|
K2CO3 | Dioxane | 90°C | 85% |
Heck Reaction
Alkenes couple with the C4 position under Pd catalysis. For example, styrene derivatives form 4-alkenylated products .
Conditions:
-
Catalyst: Pd(OAc)2
-
Ligand: PPh3
-
Base: Et3N
-
Yield: 70–80%
Photochemical Alkene Isomerization
Inspired by methodologies for quinoline synthesis , this compound derivatives undergo photochemical isomerization. For example, Heck reaction intermediates with alkenes isomerize under UV light (365 nm) to form fused polycyclic structures.
Example Protocol:
-
Perform Heck reaction with methyl acrylate.
-
Irradiate intermediate with UV light (365 nm) at 0°C.
Electrophilic Substitution
The methoxy group at C7 directs electrophiles to positions 6 and 8. Nitration and sulfonation occur under mild conditions.
Nitration:
Reaction with HNO3/H2SO4 introduces a nitro group at C6 or C8.
Electrophile | Position | Yield | Source |
---|---|---|---|
NO2+ | C6 | 55% |
Cycloaddition and Annulation
The isoquinoline core participates in [4+2] cycloadditions. For instance, reaction with dimethyl acetylenedicarboxylate (DMAD) forms thiolate derivatives via nucleophilic attack .
General Procedure:
-
React this compound with DMAD in Et2O/CH2Cl2 (10:1).
Oxidation and Reduction
-
Oxidation : The methoxy group is resistant to oxidation, but the ring can be oxidized to form N-oxide derivatives using mCPBA (Yield: 88%).
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the isoquinoline ring to a tetrahydro derivative, retaining the chloro and methoxy groups (Yield: 90%).
Comparative Reactivity Table
Reaction Type | Chlorine Reactivity | Methoxy Influence | Typical Yield |
---|---|---|---|
Nucleophilic Substitution | High | Minimal | 60–85% |
Suzuki Coupling | High | None | 75–90% |
Electrophilic Substitution | Low | Ortho/para-directing | 50–70% |
Photochemical Isomerization | Moderate | Stabilizes intermediates | 60–75% |
Scientific Research Applications
4-Chloro-7-methoxyisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxyisoquinoline involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets may vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chloro-7-methoxyquinoline: Similar in structure but with a quinoline ring instead of an isoquinoline ring.
7-Methoxyisoquinoline: Lacks the chlorine atom at the 4th position.
4-Chloroisoquinoline: Lacks the methoxy group at the 7th position.
Uniqueness: 4-Chloro-7-methoxyisoquinoline is unique due to the combination of both chlorine and methoxy substituents on the isoquinoline ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-7-methoxyisoquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11/h2-6H,1H3 |
InChI Key |
BSCSOLYITJXLKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=CC(=C2C=C1)Cl |
Origin of Product |
United States |
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